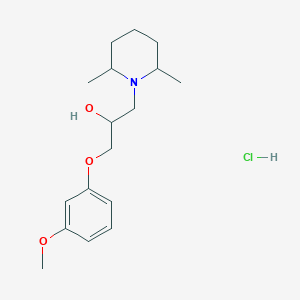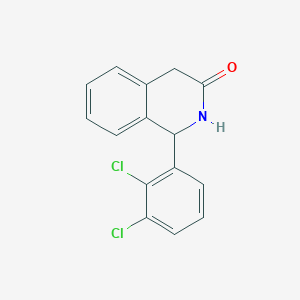
5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone
説明
5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone (DMHP) is a synthetic compound that has been widely used in scientific research. It is a ketone derivative of the hallucinogenic drug phencyclidine (PCP) and has been found to have similar effects on the central nervous system. DMHP is a potent psychoactive compound that has been used to study the mechanisms of action of hallucinogenic drugs and their effects on the brain.
科学的研究の応用
Electrochemical Behavior Study
A research by Bautista-Martínez, González, and Aguilar-martínez (2004) explored the electrochemical behavior of quinones containing α-hydroxy groups, comparing them with methylated derivatives. This study helps in understanding the electrochemical properties and reduction mechanisms of compounds similar to 5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone, providing insights into their potential applications in electrochemical systems (Bautista-Martínez, González, & Aguilar-martínez, 2004).
Biocatalysis in Chemical Synthesis
Muschallik et al. (2020) discussed the use of Bacillus clausii DSM 8716T for the synthesis of α-hydroxy ketones and vicinal diols, important building blocks in fine chemical synthesis. This biocatalytic process, involving compounds structurally related to 5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone, demonstrates its potential application in the synthesis of complex organic molecules (Muschallik et al., 2020).
Photochemical Reactions
Yoshioka, Suzuki, and Oka (1984) investigated the photochemical reactions of phenyl-substituted 1,3-diketones, which are structurally similar to 5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone. Their research sheds light on the potential use of such compounds in photochemical processes, possibly contributing to the development of novel photoreactive materials or photochemical synthesis methods (Yoshioka, Suzuki, & Oka, 1984).
Catalysis Research
Wang, Sui, Huang, and Jiang (2006) demonstrated the use of a wool-supported palladium catalyst in the hydration of olefins to produce compounds like 5-hydroxy-2-hexanone. This research indicates the potential application of 5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone in catalysis, particularly in hydration reactions and the development of environmentally friendly catalysts (Wang, Sui, Huang, & Jiang, 2006).
Synthesis of Stereoisomers
Wolfe, Zhang, Johnston, and Kim (1994) explored the synthesis of stereoisomers of a novel antibacterial agent, involving steps similar to those that might be used in synthesizing derivatives of 5-hydroxy-2,2-dimethyl-5-phenyl-3-hexanone. This study underlines the compound's relevance in synthesizing stereoisomers, which can be critical in the development of pharmaceutical agents with specific biological activities (Wolfe, Zhang, Johnston, & Kim, 1994).
特性
IUPAC Name |
5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-13(2,3)12(15)10-14(4,16)11-8-6-5-7-9-11/h5-9,16H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVVTTZERBQOJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(C)(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2,2-dimethyl-5-phenylhexan-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 3-{[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}benzoate](/img/structure/B5156457.png)

![1-(2-fluorophenyl)-4-[1-(2-furoyl)-3-piperidinyl]piperazine](/img/structure/B5156468.png)
![2,4-dichloro-N-{5-[(4-methoxy-3-nitrobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5156470.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5156481.png)
![(3R*,4R*)-1-(4-biphenylylmethyl)-4-{methyl[2-(2-pyridinyl)ethyl]amino}-3-piperidinol](/img/structure/B5156501.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5156513.png)
![5-(4-bromophenyl)-6-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5156514.png)

![1-[(4-chlorophenyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol](/img/structure/B5156545.png)
![methyl 4-({[(2-fluorophenyl)amino]carbonothioyl}amino)-4-oxobutanoate](/img/structure/B5156548.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5156558.png)
![ethyl (5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5156563.png)